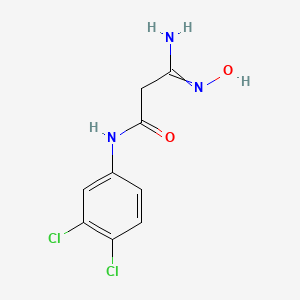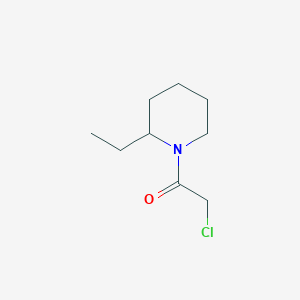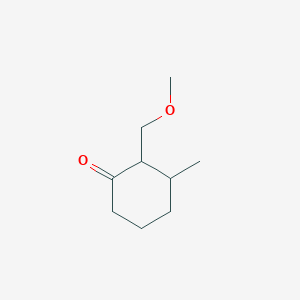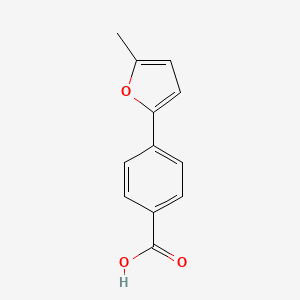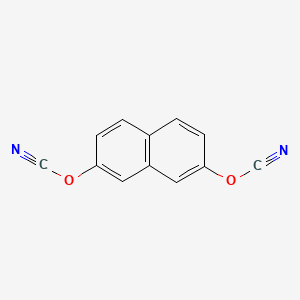
Ammonium dibutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium dibutyl phosphate is an organophosphorus compound with the molecular formula C8H22NO4P. It is a salt formed from the reaction of dibutyl phosphoric acid and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium dibutyl phosphate can be synthesized through the reaction of dibutyl phosphoric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and base reacting in a 1:1 molar ratio. The reaction can be represented as follows:
(C4H9O)2P(O)OH+NH4OH→(C4H9O)2P(O)ONH4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous mixing of dibutyl phosphoric acid and ammonium hydroxide in a reactor. The reaction mixture is then subjected to purification processes to remove any impurities. The final product is obtained through crystallization or evaporation techniques.
Chemical Reactions Analysis
Types of Reactions
Ammonium dibutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphoric acid and ammonium hydroxide.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Substitution: Various metal salts can be used as reagents, and the reaction conditions depend on the specific metal ion involved.
Complexation: Metal ions such as copper, zinc, and iron can form complexes with this compound under mild conditions.
Major Products Formed
Hydrolysis: Dibutyl phosphoric acid and ammonium hydroxide.
Substitution: Metal dibutyl phosphates and ammonium salts.
Complexation: Metal-ammonium dibutyl phosphate complexes.
Scientific Research Applications
Ammonium dibutyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer for active ingredients.
Industry: It is utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of ammonium dibutyl phosphate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction mixture. In industrial applications, it functions as a stabilizer and complexing agent, forming stable complexes with metal ions and other compounds.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the ammonium ion.
Tributyl phosphate: Contains three butyl groups instead of two.
Ammonium dihydrogen phosphate: Contains a different phosphate group.
Uniqueness
Ammonium dibutyl phosphate is unique due to its specific combination of dibutyl phosphoric acid and ammonium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its use as a buffer in biochemical assays set it apart from other similar compounds.
Properties
CAS No. |
38491-08-6 |
|---|---|
Molecular Formula |
C8H19O4P.H3N C8H22NO4P |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
azane;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.H3N/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);1H3 |
InChI Key |
BJZJJEXXRZTYME-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)([O-])OCCCC.[NH4+] |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.N |
Key on ui other cas no. |
38491-08-6 |
Related CAS |
107-66-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)methyl]azepane](/img/structure/B1621672.png)
![3,6-Dimethylimidazo[2,1-b]thiazole](/img/structure/B1621674.png)



